2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride
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Overview
Description
“2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride”, involves various methods . One common method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” can be established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” are complex and can vary depending on the conditions . For instance, it was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” can be determined using various techniques, including elemental analysis, IR and NMR spectroscopy, and X-ray diffraction studies .Scientific Research Applications
Antileishmanial Activity
1,2,4-triazole derivatives with morpholine have demonstrated potential in antiparasitic treatments, particularly against Leishmania infantum promastigots. These compounds, specifically 4-((3-methylthiophene-2-yl)methylenamino)-1-((4-(3-methylthiophene-2-yl)methylene amino)-1-(morpholinomethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one (I) and 1-((1-(morpholinomethyl)-4-(5-nitrothiophene-2-yl)methyleneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-4-((5-nitrothiophene-2-yl)methyleneamino)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one (II), have displayed considerable activity, with compound II showing notable antileishmanial efficacy due to its Minimal Inhibitory Concentration (MIC) value of 312 µg/mL (Süleymanoğlu et al., 2018).
Antimicrobial Agents
New 1,2,4-triazole derivatives containing a morpholine moiety have been synthesized and assessed for antimicrobial properties. These compounds have been shown to possess either good or moderate antimicrobial activity, indicating their potential as therapeutic agents in combating microbial infections (Sahin et al., 2012), (Bektaş et al., 2007).
Antioxidant Activities
Certain 1,2,4-triazole derivatives with morpholine have been synthesized and analyzed for their in vitro potential antioxidant capacities in different assays. These studies have shown that the compounds exhibit significant activity, particularly in metal chelating effect, indicating their potential utility in therapeutic interventions requiring antioxidant properties (Kol et al., 2016).
Spectroscopic Studies
1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one has been synthesized and characterized through IR, 1H-NMR, 13C-NMR spectral data. The compound was further analyzed using theoretical methods to determine various properties like IR absorption frequencies, bond angles, bond lengths, and HOMO-LUMO energy, providing insights into the structural and electronic properties of such molecules (Kotan & Yüksek, 2016).
Future Directions
The future directions for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride” could involve further exploration of its potential therapeutic applications, given the broad biological activities exhibited by 1,2,4-triazole derivatives . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMOIAZWCQFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride |
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